sAC Inhibitory Potency: Cyclohexylsulfonyl vs. Alternative Sulfonyl Analogs in Biochemical Assays
The compound (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone is structurally embedded within the Markush claims of US20240239774 as an indole-azetidine sAC inhibitor. While the exact IC₅₀ of the title compound has not been publicly disclosed in a peer-reviewed format, its closest patent analogs containing cyclohexylsulfonyl-azetidine-indole scaffolds exhibit IC₅₀ values in the 60–196 nM range in purified human sAC biochemical assays [1]. In contrast, structurally related compounds in the same patent family but bearing alternative sulfonyl groups (e.g., arylsulfonyl or smaller alkylsulfonyl) or lacking the indole NH show IC₅₀ values elevated to >1 µM or are inactive [1]. This 5- to >16-fold potency window suggests that the cyclohexylsulfonyl-indole combination is a privileged pharmacophore within this inhibitor series.
| Evidence Dimension | Human sAC enzyme inhibition (biochemical IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted based on closest patent analogs: IC₅₀ ~60–200 nM (estimated from Example 15 and Example 16 in US20240239774) [1] |
| Comparator Or Baseline | Alternative sulfonyl analogs (e.g., isobutylsulfonyl, 4-chlorophenylsulfonyl) within the same patent series: IC₅₀ >1 µM or inactive [1] |
| Quantified Difference | ∼5- to >16-fold potency advantage for the cyclohexylsulfonyl-indole chemotype over non-cyclohexylsulfonyl analogs |
| Conditions | Purified human soluble adenylyl cyclase (sAC/ADCY10) enzyme assay; 100 µL reactions containing 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, 40 mM NaHCO₃, 50 mM Tris (pH 7.4); inhibition measured via reduction in cAMP production using α-³²P-labeled ATP [1] |
Why This Matters
For researchers seeking a validated sAC inhibitor chemotype, the cyclohexylsulfonyl-azetidine-indole scaffold offers a documented potency advantage over alternative sulfonyl-substituted analogs, reducing the risk of purchasing an inactive compound for sAC-targeted studies.
- [1] Balbach, M.; Buck, J.; Levin, L. R.; Zippin, J. H.; Steegborn, C.; Fushimi, M.; Huggins, D. J.; Liverton, N.; Meinke, P. T.; Michino, M.; Miller, M. Soluble adenylyl cyclase (sAC) inhibitors and uses thereof. U.S. Patent Application US20240239774A1, July 18, 2024; BindingDB entries BDBM50607660 (Example 15, IC₅₀ 60 nM) and BDBM50577232 (Example 16, IC₅₀ 141–196 nM). View Source
